molecular formula C7H14ClN B2596943 (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2343964-21-4

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2596943
CAS No.: 2343964-21-4
M. Wt: 147.65
InChI Key: NYKKQKLJGDWWIM-UOERWJHTSA-N
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Description

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with an ethyl substituent at the 1-position and a hydrochloride salt. The ethyl group contributes to moderate lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKKQKLJGDWWIM-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the derivatization of the system with numerous transformations, opening the gate to new chemical space.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The nitrogen atom in the ring system allows for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve catalysts and specific temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent in modulating biogenic amine transport, particularly in the context of neurological disorders. It has been shown to interact with neurotransmitter systems, which could make it useful in treating conditions such as depression and anxiety disorders .

Structure-Activity Relationship (SAR) Studies

Research has indicated that modifications to the azabicyclo structure can significantly affect the pharmacological profile of related compounds. For instance, the introduction of various substituents on the bicyclic framework can enhance or diminish activity against specific receptors, thereby guiding the design of more effective drugs .

Modulation of Neurotransmitter Systems

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane; hydrochloride has been investigated for its ability to modulate dopamine and serotonin transporters. This modulation is crucial for developing antidepressants and other psychoactive medications .

Case Studies

Several studies have demonstrated the efficacy of this compound in animal models of depression and anxiety, showing significant behavioral improvements when administered at specific dosages . These findings suggest a promising avenue for further clinical development.

Synthesis of Related Compounds

The synthesis of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane; hydrochloride involves several key steps that can be adapted for producing various derivatives with tailored properties. The synthetic routes often include cyclization reactions that are critical for forming the bicyclic structure .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules used in pharmaceuticals and agrochemicals. Its unique bicyclic structure allows chemists to explore novel reaction pathways and develop new synthetic strategies .

Mechanism of Action

The mechanism of action of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with molecular targets, primarily through its nitrogen atom. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 3-azabicyclo[3.1.0]hexane derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride Ethyl C₇H₁₄ClN 147.65 (calculated) Moderate lipophilicity; hydrochloride enhances solubility. N/A (hypothetical)
(1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride 3,4-Dichlorophenyl C₁₁H₁₂Cl₃N 228.12 High lipophilicity due to Cl substituents; potential CNS activity.
(1S,5R)-1-(4-Fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride 4-Fluorophenyl C₁₁H₁₃FNCl 213.67 Fluorine enhances electronegativity; stable crystal structure.
(1R,5R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane hydrochloride 3-Methyl-oxadiazole C₈H₁₂ClN₃O 201.66 Heterocyclic group improves metabolic stability; used in kinase inhibitors.
(1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Methyl, carboxylic acid C₈H₁₂ClNO₂ 217.05 Carboxylic acid enhances solubility; potential for prodrug strategies.

Substituent Effects on Pharmacological Activity

  • Ethyl Group : Balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS-targeted drugs.
  • Aryl Halides (Cl/F) : Increase binding affinity to receptors (e.g., serotonin or dopamine transporters) due to electron-withdrawing effects .
  • Oxadiazole : Enhances metabolic stability and selectivity in kinase inhibitors .
  • Carboxylic Acid : Improves solubility and enables salt formation for controlled-release formulations .

Biological Activity

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, identified by CAS number 2343964-21-4, is a bicyclic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H14ClN
  • Molecular Weight : 148 Da
  • LogP : 0.86
  • Polar Surface Area : 12 Ų

The unique bicyclic structure incorporates a nitrogen atom within the ring system, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets through its nitrogen atom. This interaction can influence multiple biochemical pathways, particularly in the context of receptor binding and enzyme inhibition.

Opioid Receptor Interaction

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane are designed as novel achiral μ-opioid receptor ligands. A study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating their potential for high binding affinity to μ-opioid receptors, which are critical in pain modulation and therapeutic applications for pruritus in veterinary medicine .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds containing the azabicyclo[3.1.0]hexane framework. For instance, spiro-fused derivatives have shown significant activity against tumor cells through mechanisms involving DNA alkylation and cytostatic effects .

CompoundEffect on Cell CycleCytotoxicity
Compound 4aArrests cells at G0/G1 phaseHigh
Compound 4cReduces cell motilityModerate

The ability of these compounds to alter the actin cytoskeleton in tumor cells suggests a promising avenue for cancer therapy.

Antimicrobial Properties

The azabicyclo[3.1.0]hexane structure has also been associated with antimicrobial activities against various bacterial and fungal strains. This is particularly relevant in the development of new antibiotics and antifungal agents .

Study on Opioid Ligands

A study conducted on a series of 3-azabicyclo[3.1.0]hexane derivatives revealed that modifications to the lead structure led to compounds with picomolar binding affinities selective for μ-opioid receptors over δ and κ subtypes . This selectivity is crucial for minimizing side effects associated with opioid therapies.

Antitumor Compound Evaluation

In a comparative study involving spiro-fused azabicyclo[3.1.0]hexane derivatives, it was found that treatment with specific compounds led to a significant decrease in the number of cells in the synthetic phase (S) of the cell cycle compared to controls . This suggests a strong potential for these compounds in cancer treatment protocols.

Comparative Analysis with Related Compounds

Compound NameBinding Affinity (μ-opioid)Antitumor ActivityAntimicrobial Activity
This compoundHighModeratePresent
Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochlorideModerateLowAbsent
Methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochlorideLowHighPresent

This table illustrates how variations in chemical structure can significantly affect biological activity across different domains.

Q & A

Q. How can structural analogs improve metabolic stability?

  • Methodology : Fluorination at strategic positions (e.g., 6,6-difluoro substitution) reduces CYP450-mediated oxidation . Deuterium incorporation in metabolically vulnerable sites (e.g., ethyl group) prolongs half-life, as seen in deuterated bicifadine analogs .

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